molecular formula C9H9ClO2S B1616035 [(2-Chlorobenzyl)thio]acetic acid CAS No. 66516-65-2

[(2-Chlorobenzyl)thio]acetic acid

Cat. No. B1616035
CAS RN: 66516-65-2
M. Wt: 216.68 g/mol
InChI Key: WRXHOHCNQNSYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Chlorobenzyl)thio]acetic acid, also known as CBA, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is used in a variety of laboratory experiments. CBA is a derivative of acetic acid and has a molecular formula of C7H7ClO2S. It is an important compound in the fields of organic chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Electrochemical and Electrochromic Properties

The study on thiophene-3-acetic acid, closely related to the chemical structure of interest, demonstrates its application in electrochemical and electrochromic processes. Polymerized thiophene-3-acetic acid films exhibit significant electrochromic efficiency, changing color from red to black under electrochemical stimulus. This feature makes it a candidate for applications in smart windows and display technologies due to its robust electrochromic cycling stability over 600 cycles, although with a noted decrease in efficiency over time (Giglioti et al., 2004).

Catalytic and Chemical Synthesis Applications

Research has also highlighted the catalytic potential of compounds structurally similar to “[(2-Chlorobenzyl)thio]acetic acid” in the synthesis of acetic acid from methane, showcasing an innovative approach to converting natural gas into valuable petrochemicals. This method involves a direct, selective oxidative condensation of methane to acetic acid, facilitated by palladium catalysis at moderate temperatures, offering a more streamlined alternative to traditional processes (Periana et al., 2003).

Sensor and Adsorption Technologies

Furthermore, the chemical framework of “this compound” suggests utility in adsorption and sensor technologies. Studies on related acetic acid derivatives have examined their adsorption capacities and thermodynamics, indicating their effectiveness in removing pollutants from aqueous solutions. Such materials could be pivotal in environmental remediation efforts, particularly in the adsorption of herbicides and other organic contaminants (Aksu & Kabasakal, 2004).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXHOHCNQNSYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326081
Record name [(2-chlorobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66516-65-2
Record name o-Chlorobenzylmercaptoacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-chlorobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Chlorobenzyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-Chlorobenzyl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(2-Chlorobenzyl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(2-Chlorobenzyl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(2-Chlorobenzyl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(2-Chlorobenzyl)thio]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.